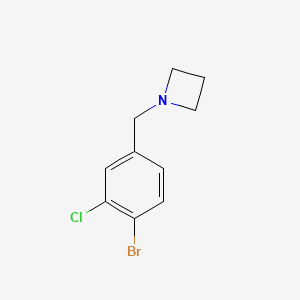
6,8-Difluoro-4-iodo-2-methylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-Difluoro-4-iodo-2-methylquinoline is a fluorinated quinoline derivative. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and stability of the compound .
Vorbereitungsmethoden
The synthesis of 6,8-Difluoro-4-iodo-2-methylquinoline typically involves the introduction of fluorine and iodine atoms into the quinoline ring. One common method is the nucleophilic aromatic substitution reaction, where fluorine atoms are introduced into the quinoline ring using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide. The iodine atom can be introduced via iodination reactions using iodine or iodine monochloride .
Industrial production methods may involve multi-step synthesis routes, starting from commercially available precursors. These methods often include cyclization reactions, halogenation, and functional group transformations to achieve the desired fluorinated quinoline structure .
Analyse Chemischer Reaktionen
6,8-Difluoro-4-iodo-2-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Cross-Coupling Reactions: The iodine atom in the compound makes it suitable for cross-coupling reactions such as Suzuki-Miyaura coupling, where it can react with boronic acids to form biaryl compounds.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or tetrahydrofuran .
Wissenschaftliche Forschungsanwendungen
6,8-Difluoro-4-iodo-2-methylquinoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antiviral, and anticancer activities.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Materials Science: It is employed in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of 6,8-Difluoro-4-iodo-2-methylquinoline depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor modulator by binding to the active site of the target protein, thereby blocking its activity. The presence of fluorine atoms can enhance the binding affinity and selectivity of the compound for its target .
Vergleich Mit ähnlichen Verbindungen
6,8-Difluoro-4-iodo-2-methylquinoline can be compared with other fluorinated quinolines, such as:
6-Fluoroquinoline: A simpler fluorinated quinoline with one fluorine atom, used in the synthesis of various pharmaceuticals.
6,8-Difluoroquinoline: Similar to this compound but lacks the iodine atom, making it less versatile for cross-coupling reactions.
4-Iodoquinoline: Contains an iodine atom but lacks fluorine atoms, which may result in lower biological activity and stability.
The uniqueness of this compound lies in its combination of fluorine and iodine atoms, which provides a balance of reactivity and stability, making it a valuable compound for various scientific research applications .
Eigenschaften
Molekularformel |
C10H6F2IN |
|---|---|
Molekulargewicht |
305.06 g/mol |
IUPAC-Name |
6,8-difluoro-4-iodo-2-methylquinoline |
InChI |
InChI=1S/C10H6F2IN/c1-5-2-9(13)7-3-6(11)4-8(12)10(7)14-5/h2-4H,1H3 |
InChI-Schlüssel |
URFGJWMFKWFAME-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C=C(C=C(C2=N1)F)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,7-Dibromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B15331737.png)



![Dimethyl 2-[(2-Chlorophenyl)amino]-2-butenedioate](/img/structure/B15331764.png)
![(1h-Pyrrolo[2,3-c]pyridin-3-yl)-acetic acid ethyl ester](/img/structure/B15331771.png)

![3-[5-(2-carboxyethyl)-6-propan-2-ylpyrazin-2-yl]propanoic acid](/img/structure/B15331786.png)
![4-Chloro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B15331792.png)




![2-Phenyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B15331842.png)
